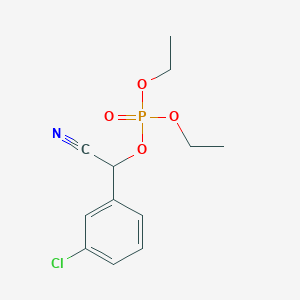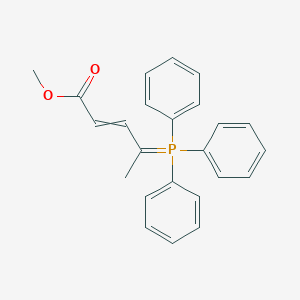
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is an organophosphorus compound known for its application in organic synthesis, particularly in the Wittig reaction. This compound is characterized by its unique structure, which includes a phosphanylidene group bonded to a pent-2-enoate moiety. It is commonly used as a reagent in the synthesis of α,β-unsaturated esters from aldehydes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate can be synthesized through the reaction of triphenylphosphine with methyl 4-bromopent-2-enoate. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the phosphonium salt, leading to the formation of the desired phosphanylidene compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate primarily undergoes the Wittig reaction, where it reacts with aldehydes to form α,β-unsaturated esters. This reaction is facilitated by the presence of a strong base, which deprotonates the phosphonium salt to generate the reactive ylide intermediate .
Common Reagents and Conditions
Reagents: Triphenylphosphine, methyl 4-bromopent-2-enoate, sodium hydride, potassium tert-butoxide.
Conditions: The reaction is typically carried out in an inert atmosphere (e.g., under nitrogen or argon) to prevent oxidation. Solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly used.
Major Products
The major product of the Wittig reaction involving this compound is an α,β-unsaturated ester. For example, the reaction with benzaldehyde would yield methyl 4-phenylbut-2-enoate .
Aplicaciones Científicas De Investigación
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drug candidates and in the study of biochemical pathways.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate involves the formation of a phosphonium ylide intermediate. This intermediate reacts with carbonyl compounds (aldehydes or ketones) to form a betaine intermediate, which subsequently undergoes a [2+2] cycloaddition to yield the desired α,β-unsaturated ester and triphenylphosphine oxide as a by-product .
Comparación Con Compuestos Similares
Similar Compounds
Methylenetriphenylphosphorane: Another Wittig reagent used for the methylenation of carbonyl compounds.
(Methoxycarbonylmethylene)triphenylphosphorane: Similar in structure and reactivity, used in olefination reactions.
(Chloromethylene)triphenylphosphorane:
Uniqueness
Methyl 4-(triphenyl-lambda~5~-phosphanylidene)pent-2-enoate is unique due to its ability to form α,β-unsaturated esters with high selectivity and yield. Its structure allows for the formation of stable ylides, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
921213-03-8 |
|---|---|
Fórmula molecular |
C24H23O2P |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
methyl 4-(triphenyl-λ5-phosphanylidene)pent-2-enoate |
InChI |
InChI=1S/C24H23O2P/c1-20(18-19-24(25)26-2)27(21-12-6-3-7-13-21,22-14-8-4-9-15-22)23-16-10-5-11-17-23/h3-19H,1-2H3 |
Clave InChI |
WDROTYLXOHJXLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Iodo-1-[3-(trifluoromethyl)cyclohexyl]-1H-tetrazole](/img/structure/B12620910.png)
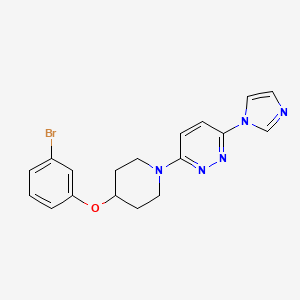
![6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12620919.png)
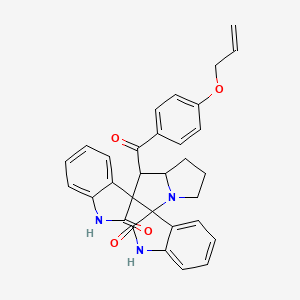
![Methyl 4,5,6,7-tetrahydrooxazolo[4,5-C]pyridine-2-carboxylate](/img/structure/B12620925.png)
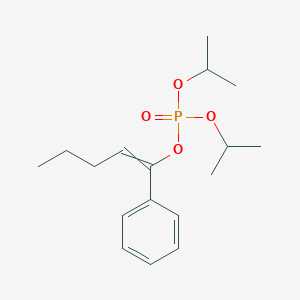
![N-(2-Ethoxyphenyl)-6-(propan-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12620935.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]furan-2-carboxamide](/img/structure/B12620942.png)
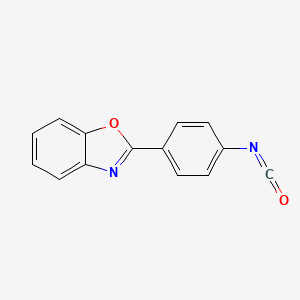
![2-(4-Nitrophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12620962.png)
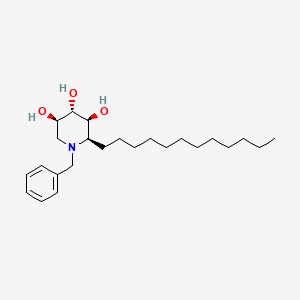
![Methyl 2,3-bis[2-(pyridin-2-yl)hydrazinylidene]propanoate](/img/structure/B12620987.png)
![5-(5-phenyl-1H-pyrazol-3-yl)-4-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B12620996.png)
